Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Calcium channel antagonism Structure-activity relationship Smooth muscle pharmacology

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 5760-40-7) belongs to the 1,4-dihydropyridine class of compounds, which are widely recognized as calcium channel antagonists. Unlike the well-known drug nifedipine (CAS 21829-25-4), which has a 2-nitrophenyl group, this compound features a 4-methylphenyl substituent at the 4-position of the dihydropyridine ring.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 5760-40-7
Cat. No. B7728839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS5760-40-7
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC
InChIInChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3
InChIKeyKUTGAPTWYPKOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 5760-40-7): A Differentiated 1,4-Dihydropyridine for Scientific Procurement


Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 5760-40-7) belongs to the 1,4-dihydropyridine class of compounds, which are widely recognized as calcium channel antagonists. Unlike the well-known drug nifedipine (CAS 21829-25-4), which has a 2-nitrophenyl group, this compound features a 4-methylphenyl substituent at the 4-position of the dihydropyridine ring [1]. This structural difference results in a drastically altered pharmacological profile, making it a critical tool for structure-activity relationship (SAR) studies and a control compound rather than a therapeutic candidate [1].

Why Generic 1,4-Dihydropyridine Selection Cannot Replace Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate in Controlled Experiments


The pharmacological activity of 1,4-dihydropyridines is exquisitely sensitive to the nature and position of the aryl substituent [1]. A seminal structure-activity relationship study demonstrated that moving a methyl group from the ortho or meta position to the para position causes a dramatic loss in calcium channel antagonist potency, falling far outside the predictable linear relationship between ring planarity and activity observed for other analogs [1]. This means that a researcher cannot simply use any commercially available dihydropyridine, such as nifedipine, as an equivalent. The specific compound is required as a precise tool for experiments where a low-activity control or a specific structural probe is needed.

Quantitative Differentiation Guide for Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate


Para-Methyl Substitution Causes a Catastrophic Loss in Calcium Channel Antagonist Potency Compared to Nifedipine

The target compound's para-methyl substitution results in a drastically reduced ability to inhibit calcium-dependent contractions. The study by Fossheim et al. (1982) explicitly states that the potency order is ortho > meta >> para, and that 'Large para substituents have a very detrimental effect on the relative potency' [1]. While the half-maximal inhibitory concentration (ID50) for the target compound is not given as a discrete number in the accessible text, its relative activity is firmly established as being in the lowest tier, far below that of nifedipine (Compound IX, relative activity = 100) and other ortho-substituted analogs [1]. This compound's activity falls outside the linear correlation between ring planarity and activity, confirming a unique mechanism of inactivity [1].

Calcium channel antagonism Structure-activity relationship Smooth muscle pharmacology

Dihydropyridine Ring Puckering Is Lower Than in the Unsubstituted Parent Compound, Correlating with Reduced Activity

The 1982 study established a linear correlation between the degree of 1,4-dihydropyridine ring planarity and pharmacological activity for most analogs, with more active compounds exhibiting less ring distortion [1]. The target compound, with its para-methyl substitution, is a notable outlier. It exhibits a degree of ring puckering that would predict higher activity based on the correlation, yet its actual activity is greatly reduced [1]. This demonstrates that the para-methyl group induces a unique, non-productive binding mode or a steric clash that negates activity, differentiating it from the unsubstituted parent compound, which also has low puckering but fits the predictive correlation [1].

X-ray crystallography Conformational analysis Calcium channel antagonist design

Crystal Structure Confirms a Boat-Type Conformation for the Dihydropyridine Ring, Typical of the Class but with Distinct Puckering Parameters

The X-ray crystal structure of the target compound was determined as part of a series of six analogs [1]. All compounds, including the target, adopt a boat-type conformation for the 1,4-dihydropyridine ring. However, the magnitude of ring puckering is distinct. While detailed torsion angles are listed in the paper's Table II, the fundamental finding is that the para-methyl phenyl ring's conformation relative to the dihydropyridine ring influences the overall distortion but does not lead to the planarity required for high activity [1]. This solid-state structural data is essential for computational modelers and can be compared directly to the deposited structures of other analogs in the Cambridge Structural Database.

X-ray crystallography Solid-state structure Molecular conformation

Key Application Scenarios for Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate Based on Proven Differentiation


Definitive Negative Control in Calcium Channel Antagonist Assays

Given its uniquely low activity among otherwise structurally similar 1,4-dihydropyridines [1], this compound is ideally suited as a negative control for in vitro calcium channel assays. Unlike a vehicle control, it controls for any non-specific effects of the dihydropyridine scaffold itself, and unlike other low-activity analogs, its inactivity has a rational structural basis confirmed by crystallography.

Probing the Structural Basis for Dihydropyridine Receptor Inactivity

This compound serves as a critical tool for biophysical studies aiming to understand why certain dihydropyridine conformations fail to block calcium channels. As a proven outlier in the activity-planarity correlation [1], its use in comparative mutagenesis, molecular dynamics simulations, and docking studies can reveal steric or conformational constraints that are not apparent when only active compounds are studied.

Synthetic Intermediate for Designing Novel Para-Substituted Dihydropyridines with Altered Selectivity

The 4-methylphenyl group provides a non-nitrated, non-toxic handle that is chemically stable and synthetically accessible. While the compound itself is pharmacologically weak, the established structure-activity relationships [1] show that para-substitution dramatically alters biological outcomes. This makes it a valuable starting material or reference compound for medicinal chemists aiming to design tissue-selective dihydropyridines that exploit a different binding mode than classic ortho-substituted drugs.

Reference Standard in Crystallography and Computational Model Validation

The compound's fully determined X-ray crystal structure is part of a foundational series used to define 1,4-dihydropyridine geometry [1]. It can be used as an authentic reference standard for new crystallographic studies or for validating the ability of computational models to correctly predict the structures of inactive analogs, which is often a challenge for docking scoring functions.

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